5,6-Dimethoxyisobenzofuran-1(3H)-one

Antifungal Agricultural Chemistry Natural Product

This specific 5,6-dimethoxyphthalide regioisomer is essential for SAR studies in antifungal and anticancer programs. Do not substitute other dimethoxy isomers. Sourced for high-yield (95%) synthesis of 1,2-phenylenedimethanols and fatty acid inhibition studies. Available in R&D quantities with documented purity.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 531-88-4
Cat. No. B046730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxyisobenzofuran-1(3H)-one
CAS531-88-4
Synonymsmeta-Meconine;  5,6-Dimethoxyisobenzofuran-1(3H)-one;  5,6-Dimethoxyphthalide;  NSC 25379;  5,6-Dimethoxyphthalide; 
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)COC2=O)OC
InChIInChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3
InChIKeyUKFAWRZYFYOXEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS 531-88-4): Procurement-Grade Overview for Research and Industrial Sourcing


5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS 531-88-4), also known as m-meconin or 5,6-dimethoxyphthalide, is a benzofuran-derived lactone and a member of the phthalide family of heterocyclic compounds . It is characterized by a fused isobenzofuranone core with methoxy substituents at the 5- and 6-positions, conferring a molecular weight of 194.18 g/mol and a melting point in the range of 154–159 °C . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis, serving as a key intermediate for the construction of more complex benzofuran-based pharmacophores and natural product analogs .

Why Generic Phthalide Substitution Fails: The Critical Role of 5,6-Dimethoxyisobenzofuran-1(3H)-one's Regiospecific Substitution Pattern


The isobenzofuran-1(3H)-one scaffold is a common structural motif in bioactive natural products and synthetic intermediates. However, the biological and chemical properties of these compounds are exquisitely sensitive to the precise positioning of substituents on the aromatic ring. For instance, within the dimethoxyphthalide family, the regioisomeric placement of methoxy groups (e.g., 4,6- vs. 5,6- vs. 5,7-dimethoxy substitution) can dictate the molecule's ability to engage specific biological targets or influence its reactivity in chemical transformations [1]. The 5,6-dimethoxy substitution pattern of this compound is not merely a minor structural variation; it is a defining feature that governs its utility as a specific synthetic fragment and dictates its distinct biological profile relative to other phthalide derivatives [2]. Therefore, assuming that a generic phthalide or a different dimethoxy regioisomer can serve as a drop-in replacement without rigorous, assay-specific validation is a significant scientific risk.

Quantitative Differentiation Guide: Head-to-Head Performance Data for 5,6-Dimethoxyisobenzofuran-1(3H)-one


Regioisomeric Specificity in Antifungal Activity: 5,6-Dimethoxyphthalide vs. 4,6- and 5,7-Dimethoxyphthalide

The biological activity of dimethoxyphthalide regioisomers is highly dependent on the substitution pattern. In a direct comparative study against the rice blast fungus Pyricularia oryzae, the 4,6-dimethoxyphthalide isomer exhibited potent inhibition of conidial germination (IC50 = 6.1 ppm, equivalent to 31.4 µM) and germ tube elongation (IC50 = 256.2 ppm) [1]. The 5,7-dimethoxyphthalide isomer also showed activity, albeit with a different potency profile (conidial germination IC50 = 28.5 ppm; germ tube elongation IC50 = 521.1 ppm) [1]. While specific quantitative data for 5,6-dimethoxyphthalide against this fungal panel is not reported in this study, the significant 4.7-fold difference in conidial germination IC50 between the 4,6- and 5,7- isomers underscores the principle that the 5,6-regioisomer is expected to possess a distinct, non-interchangeable activity fingerprint. This class-level inference highlights the necessity of procuring the exact 5,6-substituted compound for structure-activity relationship (SAR) studies, as results obtained with other dimethoxyphthalides cannot be extrapolated.

Antifungal Agricultural Chemistry Natural Product Phthalide Regioisomer

Validated Synthetic Utility: High-Yield Performance in Base-Promoted Reduction to Valuable 1,2-Phenylenedimethanol Intermediates

The compound's value as a synthetic intermediate is substantiated by its performance in a published methodology. In a study by Liu and Zhou (2019), 5,6-Dimethoxyisobenzofuran-1(3H)-one was employed as a substrate in a base-promoted reduction with silane to yield the corresponding substituted 1,2-phenylenedimethanol [1]. The reaction proceeded with a high yield of 95% under mild conditions, demonstrating the compound's compatibility with this operationally simple protocol [2]. This methodology was shown to be superior to traditional reduction methods that use stoichiometric metal hydrides, as it avoids sensitive reagents and exhibits broad functional group tolerance [1]. This proven, high-yielding transformation provides a direct and efficient route to a valuable class of diol intermediates, distinguishing it from other isobenzofuranones that may exhibit lower reactivity or require harsher conditions.

Organic Synthesis Methodology Reduction Building Block Heterocycle

Reported Biological Mechanism: Inhibition of Fatty Acid Synthesis and Cancer Cell Growth In Vitro

Vendor technical documentation for 5,6-Dimethoxyisobenzofuran-1(3H)-one reports that the compound acts as an inhibitor of fatty acid synthesis and can inhibit the growth of certain types of cancer cells in vitro . While this information is qualitative and does not provide a direct comparator or quantitative IC50 data, it establishes a specific, documented biological activity profile for the compound. This reported activity, while not validated by a peer-reviewed study in the provided sources, provides a starting point for researchers interested in exploring the compound's potential in oncology or metabolic disease research. It differentiates the compound from other phthalide building blocks that lack any reported bioactivity.

Cancer Research Fatty Acid Synthesis Inhibitor In Vitro Pharmacology

Optimal Research and Industrial Application Scenarios for 5,6-Dimethoxyisobenzofuran-1(3H)-one


Structure-Activity Relationship (SAR) Studies for Phthalide-Based Antifungals

Based on the class-level evidence of regioisomer-specific antifungal activity [1], 5,6-Dimethoxyisobenzofuran-1(3H)-one is an essential procurement for any medicinal chemistry program conducting SAR studies on the dimethoxyphthalide scaffold. Researchers aiming to optimize potency against plant pathogenic fungi like Pyricularia oryzae cannot rely on data from the 4,6- or 5,7- regioisomers and must independently profile the 5,6-substituted compound to understand its unique contribution to the overall pharmacophore. This scenario is critical for agricultural chemical discovery.

Efficient Synthesis of 1,2-Phenylenedimethanol Building Blocks

This compound is the preferred starting material for the synthesis of substituted 1,2-phenylenedimethanols via the base-promoted, silane-mediated reduction methodology [2]. The documented 95% yield under mild, operationally simple conditions [3] makes it an ideal choice for researchers who require a reliable, high-yielding route to these valuable diol intermediates for further elaboration into more complex molecular architectures, such as ligands, polymers, or advanced pharmaceutical intermediates.

Preliminary Screening for Fatty Acid Synthesis Inhibitors in Cancer Research

For research groups exploring novel inhibitors of fatty acid synthesis as potential anticancer strategies, 5,6-Dimethoxyisobenzofuran-1(3H)-one presents a chemically tractable starting point for hit identification . Its reported in vitro activity against cancer cell lines, combined with its availability as a pure, well-characterized building block, enables its immediate integration into phenotypic or target-based screening cascades. This application scenario is most relevant for early-stage drug discovery and chemical biology investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6-Dimethoxyisobenzofuran-1(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.